molecular formula C8H13NO2 B3368736 Ethyl 2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 217093-76-0

Ethyl 2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No. B3368736
CAS RN: 217093-76-0
M. Wt: 155.19 g/mol
InChI Key: ALQLPOIEXYPRDA-UHFFFAOYSA-N
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Description

Ethyl 2-azabicyclo[2.1.1]hexane-2-carboxylate is a type of organic compound that belongs to the class of azabicyclohexanes . It is a valuable saturated bicyclic structure that is incorporated in newly developed bio-active compounds .


Synthesis Analysis

The synthesis of Ethyl 2-azabicyclo[2.1.1]hexane-2-carboxylate involves an efficient and modular approach toward new 1,2-disubstituted bicyclo[2.1.1]hexane modules . The strategy is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .


Molecular Structure Analysis

The molecular structure of Ethyl 2-azabicyclo[2.1.1]hexane-2-carboxylate is characterized by a bicyclic hexane ring with an ethyl carboxylate functional group . This structure is underexplored from a synthetic accessibility point of view .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 2-azabicyclo[2.1.1]hexane-2-carboxylate include a [2 + 2] cycloaddition . This reaction proceeds efficiently with a broad array of substrates .

Mechanism of Action

The mechanism of action of Ethyl 2-azabicyclo[2.1.1]hexane-2-carboxylate in chemical reactions involves the use of photochemistry . This allows for the creation of new building blocks via [2 + 2] cycloaddition .

Future Directions

The future directions for the study and application of Ethyl 2-azabicyclo[2.1.1]hexane-2-carboxylate involve further exploration of its synthetic accessibility . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .

properties

IUPAC Name

ethyl 2-azabicyclo[2.1.1]hexane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2/c1-2-11-8(10)9-5-6-3-7(9)4-6/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQLPOIEXYPRDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC2CC1C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30441326
Record name Ethyl 2-azabicyclo[2.1.1]hexane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-azabicyclo[2.1.1]hexane-2-carboxylate

CAS RN

217093-76-0
Record name Ethyl 2-azabicyclo[2.1.1]hexane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30441326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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